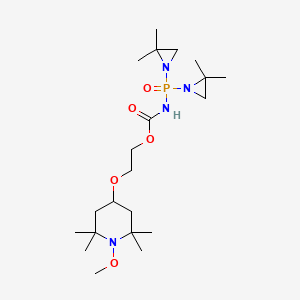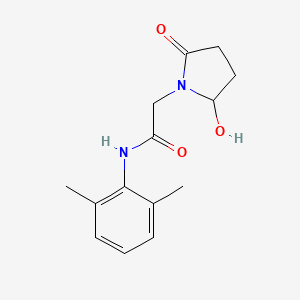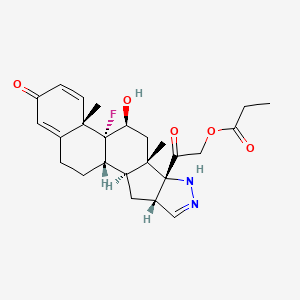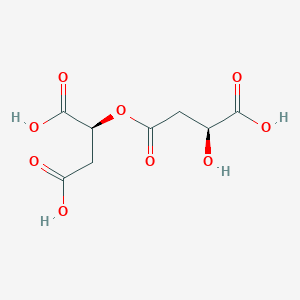
S-Malate dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Malate dimer is a compound derived from malic acid, which is a naturally occurring substance found in various fruits. It is an important intermediate in the citric acid cycle, a key metabolic pathway that provides energy in living organisms. The dimer form of S-Malate is particularly interesting due to its unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Malate dimer typically involves the esterification of malic acid. This process can be catalyzed by various acids or bases under controlled temperature and pressure conditions. The reaction generally proceeds as follows:
Esterification: Malic acid reacts with an alcohol in the presence of a catalyst to form the ester.
Dimerization: The esterified malic acid undergoes a dimerization process, often facilitated by heat or specific catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous monitoring and adjustment of temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
S-Malate dimer undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of malate from oxaloacetate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include oxaloacetate, malate, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
S-Malate dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Mécanisme D'action
The mechanism of action of S-Malate dimer involves its participation in the citric acid cycle. It acts as a substrate for malate dehydrogenase, an enzyme that catalyzes the conversion of malate to oxaloacetate. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include various enzymes and coenzymes involved in the citric acid cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Malate: Another isomer of malate with similar properties but different stereochemistry.
Oxaloacetate: A key intermediate in the citric acid cycle.
Fumarate: Another intermediate in the citric acid cycle with distinct structural features.
Uniqueness
S-Malate dimer is unique due to its dimeric structure, which imparts different physical and chemical properties compared to its monomeric counterparts. This uniqueness makes it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
276871-10-4 |
|---|---|
Formule moléculaire |
C8H10O9 |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
Clé InChI |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




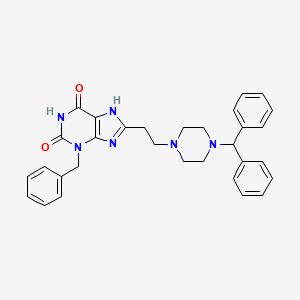

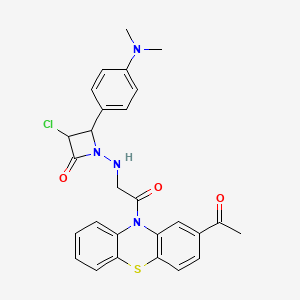
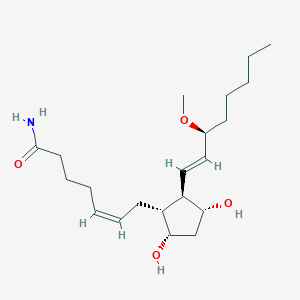
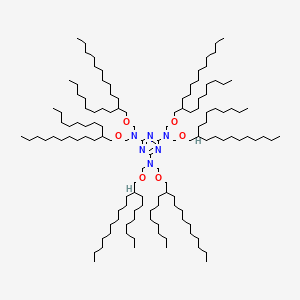
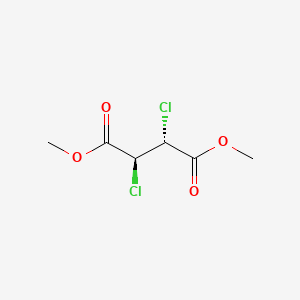
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)

